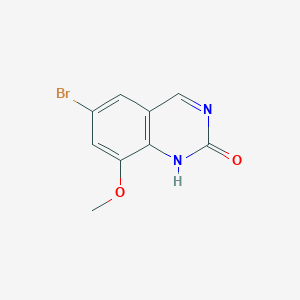

6-Bromo-8-methoxyquinazolin-2(1H)-one

Description

BenchChem offers high-quality 6-Bromo-8-methoxyquinazolin-2(1H)-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 6-Bromo-8-methoxyquinazolin-2(1H)-one including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

6-bromo-8-methoxy-1H-quinazolin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7BrN2O2/c1-14-7-3-6(10)2-5-4-11-9(13)12-8(5)7/h2-4H,1H3,(H,11,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HVFYLIKECNEGDI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=CC2=C1NC(=O)N=C2)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7BrN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20701527 | |

| Record name | 6-Bromo-8-methoxyquinazolin-2(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20701527 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

255.07 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

953039-13-9 | |

| Record name | 6-Bromo-8-methoxyquinazolin-2(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20701527 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to 6-Bromo-8-methoxyquinazolin-2(1H)-one for Researchers and Drug Development Professionals

This guide serves as a comprehensive technical resource for researchers, scientists, and professionals engaged in drug development, with a specific focus on the chemical and analytical properties of 6-Bromo-8-methoxyquinazolin-2(1H)-one. This document provides an in-depth exploration of its molecular characteristics, a validated protocol for molecular weight determination, and insights into its relevance within the broader context of medicinal chemistry.

Introduction to the Quinazolinone Scaffold

The quinazolinone core is a privileged scaffold in medicinal chemistry, forming the structural basis for a wide array of pharmacologically active compounds. Its bicyclic structure, composed of a benzene ring fused to a pyrimidinone ring, offers a versatile platform for chemical modification, enabling the fine-tuning of biological activity. Derivatives of this scaffold have demonstrated a broad spectrum of therapeutic potential, including anticancer, anti-inflammatory, and analgesic properties. The introduction of a bromine atom and a methoxy group at specific positions, as in 6-Bromo-8-methoxyquinazolin-2(1H)-one, can significantly influence the molecule's physicochemical properties and its interaction with biological targets.

Physicochemical Properties of 6-Bromo-8-methoxyquinazolin-2(1H)-one and a Close Structural Analog

The molecular formula for 6-Bromo-8-methoxyquinazolin-2(1H)-one is C₉H₇BrN₂O₂ . Based on this, the calculated molecular weight is approximately 255.07 g/mol .

For the purpose of providing validated data, the following table summarizes the computed properties of the dihydro- analog, sourced from PubChem.

| Property | Value (for 6-Bromo-8-methoxy-3,4-dihydroquinazolin-2(1H)-one) | Source |

| Molecular Formula | C₉H₉BrN₂O₂ | PubChem[1] |

| Molecular Weight | 257.08 g/mol | PubChem[1] |

| Exact Mass | 255.98474 Da | PubChem[1] |

| IUPAC Name | 6-bromo-8-methoxy-3,4-dihydro-1H-quinazolin-2-one | PubChem[1] |

| InChIKey | DUTJDNKYEDVJPU-UHFFFAOYSA-N | PubChem[1] |

| SMILES | COC1=CC(=CC2=C1NC(=O)NC2)Br | PubChem[1] |

Experimental Determination of Molecular Weight: A Validated Mass Spectrometry Protocol

The accurate determination of a compound's molecular weight is a cornerstone of chemical analysis, confirming its identity and purity. Mass spectrometry is the gold standard for this purpose. The following protocol outlines a robust method for determining the molecular weight of 6-Bromo-8-methoxyquinazolin-2(1H)-one.

Principle of Electrospray Ionization Mass Spectrometry (ESI-MS)

ESI-MS is a soft ionization technique that is particularly well-suited for the analysis of polar, thermally labile molecules like quinazolinone derivatives. The sample, dissolved in a suitable solvent, is sprayed through a high-voltage capillary, creating a fine mist of charged droplets. As the solvent evaporates, the charge density on the droplets increases until ions are ejected into the gas phase. These ions are then guided into the mass analyzer, which separates them based on their mass-to-charge ratio (m/z).

Step-by-Step Experimental Protocol

-

Sample Preparation:

-

Accurately weigh approximately 1 mg of the synthesized 6-Bromo-8-methoxyquinazolin-2(1H)-one.

-

Dissolve the sample in 1 mL of a high-purity solvent, such as methanol or acetonitrile, to create a 1 mg/mL stock solution.

-

Prepare a dilute working solution (e.g., 10 µg/mL) by diluting the stock solution with the same solvent. The addition of a small amount of formic acid (0.1%) can aid in protonation and improve signal intensity in positive ion mode.

-

-

Instrumentation and Parameters:

-

Utilize a high-resolution mass spectrometer (e.g., an Orbitrap or Q-TOF instrument) equipped with an ESI source.

-

Set the instrument to operate in positive ion mode to detect the protonated molecule [M+H]⁺.

-

Infuse the sample solution directly into the mass spectrometer at a flow rate of 5-10 µL/min.

-

Optimize the ESI source parameters, including capillary voltage, nebulizing gas pressure, and drying gas temperature, to achieve a stable and intense signal for the analyte.

-

-

Data Acquisition and Analysis:

-

Acquire the mass spectrum over a relevant m/z range (e.g., 100-500).

-

The expected m/z for the protonated molecule [M+H]⁺ of C₉H₇BrN₂O₂ would be approximately 255.9766 (for the monoisotopic mass). The presence of bromine will result in a characteristic isotopic pattern, with two major peaks of nearly equal intensity separated by approximately 2 m/z units (corresponding to the ⁷⁹Br and ⁸¹Br isotopes).

-

Process the acquired data using the instrument's software to determine the accurate mass of the molecular ion.

-

Compare the experimentally determined accurate mass with the theoretically calculated mass to confirm the elemental composition.

-

Self-Validating System and Expected Outcome

The inherent isotopic distribution of bromine serves as a self-validating feature in the mass spectrum. The observation of the characteristic A+2 isotopic pattern, with the two peaks having a relative intensity ratio of approximately 1:1, provides strong evidence for the presence of a single bromine atom in the molecule. High-resolution mass spectrometry allows for the determination of the accurate mass to within a few parts per million (ppm), which, in conjunction with the isotopic pattern, provides unambiguous confirmation of the elemental formula.

Synthesis and Potential Applications in Drug Discovery

The synthesis of 6-bromo-substituted quinazolinone derivatives often involves multi-step reaction sequences starting from appropriately substituted anilines.[2][3][4] These synthetic routes typically involve condensation and cyclization reactions to construct the quinazolinone core.[2][3][4]

The quinazolinone scaffold is of significant interest in drug discovery due to its ability to interact with a variety of biological targets. Bromo-substituted quinazolines, in particular, have been investigated for their cytotoxic activities against cancer cell lines.[5] The bromine atom can act as a key interaction point within a protein's binding pocket and can also modulate the molecule's pharmacokinetic properties. The methoxy group can influence solubility and metabolic stability. Further research into 6-Bromo-8-methoxyquinazolin-2(1H)-one could explore its potential as an inhibitor of specific kinases or other enzymes implicated in disease pathways.

Visualizations

Molecular Structure

Caption: 2D structure of 6-Bromo-8-methoxyquinazolin-2(1H)-one.

Experimental Workflow for Molecular Weight Determination

Caption: Workflow for molecular weight determination by ESI-MS.

References

-

PubChem. 6-Bromo-8-methoxy-3,4-dihydroquinazolin-2(1H)-one. National Center for Biotechnology Information. [Link]

-

SciSpace. synthesis of 6-bromo-oxo quinazoline derivatives and their haramcological activities. [Link]

-

ResearchGate. On the Knorr Synthesis of 6-Bromo-4-methylquinolin-2(1H)-one. [Link]

-

National Institutes of Health. 6-Bromo quinazoline derivatives as cytotoxic agents: design, synthesis, molecular docking and MD simulation. [Link]

-

Atlantis Press. Synthesis of 6-bromo-4-iodoquinoline. [Link]

Sources

- 1. 6-Bromo-8-methoxy-3,4-dihydroquinazolin-2(1H)-one | C9H9BrN2O2 | CID 177816549 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. scispace.com [scispace.com]

- 3. researchgate.net [researchgate.net]

- 4. atlantis-press.com [atlantis-press.com]

- 5. 6-Bromo quinazoline derivatives as cytotoxic agents: design, synthesis, molecular docking and MD simulation - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Physicochemical Characterization of 6-Bromo-8-methoxyquinazolin-2(1H)-one

A Forward-Looking Analysis for Researchers and Drug Development Professionals

Abstract: 6-Bromo-8-methoxyquinazolin-2(1H)-one is a heterocyclic compound of significant interest within medicinal chemistry. The quinazolinone scaffold is a well-established pharmacophore, and derivatives bearing bromine and methoxy substitutions are actively investigated for their potential as therapeutic agents, particularly in oncology and infectious diseases.[1][2] This guide provides a comprehensive framework for the determination of two critical physicochemical properties of 6-Bromo-8-methoxyquinazolin-2(1H)-one: its melting point and density. While specific experimental data for this compound is not yet publicly available, this document outlines detailed, best-practice methodologies for their determination, contextualizes the importance of these parameters in drug development, and provides insights based on structurally related molecules.

Introduction: The Quinazolinone Core in Modern Drug Discovery

The quinazolinone ring system is a privileged scaffold in medicinal chemistry, forming the core of numerous biologically active molecules.[3] The strategic placement of substituents, such as a bromine atom at the 6-position and a methoxy group at the 8-position, is a deliberate medicinal chemistry strategy aimed at modulating the compound's electronic, lipophilic, and steric properties. These modifications can profoundly influence a molecule's pharmacokinetic and pharmacodynamic profile, including its ability to interact with biological targets, its metabolic stability, and its absorption and distribution characteristics.

The bromine substituent can enhance binding affinity through halogen bonding and improve metabolic stability, while the methoxy group can influence solubility and receptor interaction. Understanding the fundamental physicochemical properties of novel derivatives like 6-Bromo-8-methoxyquinazolin-2(1H)-one is a non-negotiable first step in the drug development cascade.

Physicochemical Properties: A Foundation for Development

While experimental values for the melting point and density of 6-Bromo-8-methoxyquinazolin-2(1H)-one are not yet reported in the literature, we can infer expected properties and understand the importance of their determination.

Melting Point: A Sentinel for Purity and Stability

The melting point is a highly sensitive indicator of a compound's purity. A sharp, well-defined melting range is characteristic of a pure crystalline solid, while impurities typically depress and broaden this range. For a compound intended for pharmaceutical development, a consistent melting point is a critical quality control parameter. Furthermore, the thermal stability of the compound can be initially assessed during melting point determination.

Table 1: Experimentally Determined Melting Points of Structurally Related Heterocyclic Compounds

| Compound | Structure | Melting Point (°C) |

| 6-Bromo-2-methylquinoline | 101-105[4] | |

| 6-Bromo-2-hydroxypyridine | 121.0 - 125.0 | |

| (6-Bromo-pyridin-2-yl)methanol | 34-39 |

Based on the melting points of these related bromo-substituted heterocycles, it is reasonable to hypothesize that 6-Bromo-8-methoxyquinazolin-2(1H)-one will be a solid at room temperature with a distinct melting point.

Density: Implications for Formulation and Manufacturing

The density of an active pharmaceutical ingredient (API) is a critical parameter for formulation development and manufacturing processes. It influences powder flow, compaction properties for tableting, and the choice of excipients for achieving a desired dosage form.

Table 2: Computed Physicochemical Properties of 6-Bromo-8-methoxyquinazolin-2(1H)-one and its Analogs

| Compound | Molecular Formula | Molecular Weight ( g/mol ) |

| 6-Bromo-8-methoxyquinazolin-2(1H)-one | C₉H₇BrN₂O₂ | 255.07 (Computed)[5] |

| 6-Bromo-8-methoxy-3,4-dihydroquinazolin-2(1H)-one | C₉H₉BrN₂O₂ | 257.08 (Computed)[6] |

| 6-Bromo-8-fluoro-3,4-dihydroquinazolin-2(1H)-one | C₈H₆BrFN₂O | 245.05 (Computed)[7] |

The molecular weight of the target compound and its close analogs suggests a crystalline solid with a density greater than water.

Proposed Experimental Protocols

The following sections detail the recommended experimental procedures for the accurate determination of the melting point and density of 6-Bromo-8-methoxyquinazolin-2(1H)-one.

Synthesis of 6-Bromo-8-methoxyquinazolin-2(1H)-one

A plausible synthetic route, adapted from established methods for similar quinazolinone derivatives, is proposed.[3][8] This would likely involve the cyclization of a substituted anthranilamide precursor.

Caption: Proposed synthetic workflow for 6-Bromo-8-methoxyquinazolin-2(1H)-one.

Determination of Melting Point

The capillary melting point method is the standard for accurate determination.

Methodology:

-

Sample Preparation: A small amount of the dry, crystalline 6-Bromo-8-methoxyquinazolin-2(1H)-one is finely powdered and packed into a capillary tube to a height of 2-3 mm.

-

Instrumentation: A calibrated digital melting point apparatus is used.

-

Procedure:

-

A rapid heating ramp is initially used to approximate the melting point.

-

A second, fresh sample is then heated at a slower rate (1-2 °C per minute) starting from approximately 20 °C below the estimated melting point.

-

The temperature at which the first drop of liquid appears (onset) and the temperature at which the entire sample is liquid (clear point) are recorded as the melting range.

-

-

Validation: The procedure is repeated at least three times to ensure reproducibility.

Caption: Experimental workflow for melting point determination.

Determination of Density

Gas pycnometry is the preferred method for determining the true density of a solid powder, as it excludes the volume of inter-particle and intra-particle pores.

Methodology:

-

Sample Preparation: A precisely weighed sample of 6-Bromo-8-methoxyquinazolin-2(1H)-one is placed in the sample chamber of the gas pycnometer.

-

Instrumentation: A helium pycnometer is used due to helium's ability to penetrate small pores without being adsorbed onto the sample surface.

-

Procedure:

-

The system is purged with helium to remove air and moisture.

-

A known quantity of helium is introduced into a reference chamber of known volume, and the pressure is measured.

-

The gas is then expanded into the sample chamber, and the new pressure is recorded.

-

The volume of the solid sample is calculated using the ideal gas law based on the pressure difference.

-

Density is calculated by dividing the sample's mass by its measured volume.

-

-

Validation: The measurement is repeated multiple times until a stable and reproducible value is obtained.

Caption: Experimental workflow for density determination via gas pycnometry.

Conclusion and Future Directions

The determination of the melting point and density of 6-Bromo-8-methoxyquinazolin-2(1H)-one represents a foundational step in its journey from a synthesized molecule to a potential therapeutic agent. These parameters are not merely data points but are intrinsically linked to the compound's purity, stability, and suitability for formulation. The protocols outlined in this guide provide a robust framework for obtaining these critical values. Future work should focus on the experimental execution of these protocols, followed by further characterization, including solubility studies and solid-state analysis (e.g., X-ray diffraction), to build a comprehensive physicochemical profile of this promising compound.

References

-

National Center for Biotechnology Information. (2024). 6-Bromo quinazoline derivatives as cytotoxic agents: design, synthesis, molecular docking and MD simulation. PubChem. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). 6-Bromo-2-methoxyquinoline. PubChem. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). 6-Bromo-8-methoxy-3,4-dihydroquinazolin-2(1H)-one. PubChem. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). 6-Bromo-4-hydroxyquinolin-2(1H)-one. PubChem. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). 6-Bromo-8-fluoro-3,4-dihydroquinazolin-2(1H)-one. PubChem. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). 6-Bromo-8-methoxyquinoxalin-2-ol. PubChem. Retrieved from [Link]

-

SciSpace. (2010). synthesis of 6-bromo-oxo quinazoline derivatives and their haramcological activities. Retrieved from [Link]

-

Hoffman Fine Chemicals. (n.d.). CAS RN 864293-45-8 | 6-Bromo-8-methoxyquinazoline-2,4(1H,3H)-dione. Retrieved from [Link]

-

ResearchGate. (2025). On the Knorr Synthesis of 6-Bromo-4-methylquinolin-2(1H)-one. Retrieved from [Link]

-

Medires. (2023). Synthesis And Antibacterial Activity of 6-Bromo-2-(O- Amin- Ophenyl)-3-Amino- Quinazolin-4(3h) - One. Retrieved from [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. 6-Bromo quinazoline derivatives as cytotoxic agents: design, synthesis, molecular docking and MD simulation - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mediresonline.org [mediresonline.org]

- 4. 6-Bromo-2-methylquinoline CAS#: 877-42-9 [m.chemicalbook.com]

- 5. 6-Bromo-8-methoxyquinoxalin-2-ol | C9H7BrN2O2 | CID 177818911 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. 6-Bromo-8-methoxy-3,4-dihydroquinazolin-2(1H)-one | C9H9BrN2O2 | CID 177816549 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. 6-Bromo-8-fluoro-3,4-dihydroquinazolin-2(1H)-one | C8H6BrFN2O | CID 177816541 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. scispace.com [scispace.com]

Methodological & Application

Synthesis of 6-Bromo-8-methoxyquinazolin-2(1H)-one: An In-Depth Technical Guide for Researchers

This comprehensive guide details a robust and reliable protocol for the synthesis of 6-Bromo-8-methoxyquinazolin-2(1H)-one, a heterocyclic compound of significant interest in medicinal chemistry and drug discovery. The quinazolinone scaffold is a privileged structure, forming the core of numerous biologically active molecules. This document provides a step-by-step methodology, explains the chemical principles behind the experimental choices, and offers insights for successful execution in a research setting.

Introduction: The Significance of Substituted Quinazolinones

Quinazolinone derivatives are a prominent class of nitrogen-containing heterocyclic compounds that exhibit a wide spectrum of pharmacological activities, including anticancer, anti-inflammatory, anticonvulsant, and antimicrobial properties. The strategic functionalization of the quinazolinone ring system allows for the fine-tuning of its biological profile, making the development of efficient synthetic routes to novel derivatives a key objective in medicinal chemistry. 6-Bromo-8-methoxyquinazolin-2(1H)-one, with its specific substitution pattern, represents a valuable building block for the synthesis of more complex molecules and potential drug candidates.

Overall Synthetic Strategy

The synthesis of 6-Bromo-8-methoxyquinazolin-2(1H)-one is accomplished through a two-step reaction sequence, commencing with the commercially available 2-amino-3-methoxybenzoic acid. The synthetic approach is centered around the initial regioselective bromination of the anthranilic acid derivative, followed by a cyclization reaction to construct the desired quinazolinone ring system.

PART 1: Synthesis of the Key Intermediate: 2-Amino-5-bromo-3-methoxybenzoic acid

The initial step focuses on the regioselective bromination of 2-amino-3-methoxybenzoic acid to introduce the bromine atom at the C5 position. The directing effects of the amino and methoxy groups favor electrophilic substitution at the positions para and ortho to these activating groups. The use of N-bromosuccinimide (NBS) as a mild brominating agent allows for controlled monobromination.

Experimental Protocol: Bromination of 2-Amino-3-methoxybenzoic acid

Materials and Reagents:

| Reagent/Material | Grade | Supplier |

| 2-Amino-3-methoxybenzoic acid | ≥98% | Commercially Available |

| N-Bromosuccinimide (NBS) | ≥98% | Commercially Available |

| Dichloromethane (DCM) | Anhydrous | Commercially Available |

| Round-bottom flask | - | - |

| Magnetic stirrer | - | - |

| Filtration apparatus | - | - |

Procedure:

-

Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar, dissolve 2-amino-3-methoxybenzoic acid (1.0 eq.) in anhydrous dichloromethane (DCM) to a concentration of approximately 0.4 M.

-

Addition of Brominating Agent: To the stirred solution, add N-bromosuccinimide (NBS) (1.0 eq.) portion-wise at room temperature.

-

Reaction Monitoring: Allow the reaction mixture to stir at room temperature for 2 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., ethyl acetate/hexanes).

-

Work-up and Isolation: Upon completion of the reaction, a solid precipitate of the product will form. Collect the solid by vacuum filtration and wash the filter cake with two portions of fresh dichloromethane to remove any unreacted starting materials and by-products.

-

Drying: Dry the collected solid under vacuum to obtain 2-amino-5-bromo-3-methoxybenzoic acid as a gray solid. The expected yield is approximately 82%.[1]

Chemical Rationale and Mechanistic Insights

The amino and methoxy groups on the benzene ring are both ortho, para-directing activating groups. The bromination occurs at the position para to the strongly activating amino group, which is also ortho to the methoxy group. NBS is a convenient and safer alternative to liquid bromine for this transformation.

PART 2: Cyclization to 6-Bromo-8-methoxyquinazolin-2(1H)-one

The final step in the synthesis is the construction of the quinazolinone ring via a cyclization reaction. The Niementowski quinazolinone synthesis is a classical and effective method for this transformation, involving the condensation of an anthranilic acid with an amide at elevated temperatures.[2][3] In this protocol, we utilize urea as the nitrogen and carbonyl source for the formation of the 2-oxo-quinazolinone core.

Experimental Protocol: Niementowski Cyclization

Materials and Reagents:

| Reagent/Material | Grade | Supplier |

| 2-Amino-5-bromo-3-methoxybenzoic acid | As synthesized in Part 1 | - |

| Urea | ≥99% | Commercially Available |

| High-boiling point solvent (optional) | e.g., Dowtherm A | Commercially Available |

| Heating mantle or oil bath | - | - |

| Condenser | - | - |

| Beaker | - | - |

| Ice bath | - | - |

Procedure:

-

Reaction Mixture: In a round-bottom flask, thoroughly mix 2-amino-5-bromo-3-methoxybenzoic acid (1.0 eq.) and urea (5-10 eq.). The reaction can be performed neat (solvent-free) or in a high-boiling point solvent.

-

Heating: Heat the reaction mixture to 180-200 °C using a heating mantle or an oil bath. If performing the reaction neat, the mixture will melt and then solidify as the reaction progresses.

-

Reaction Time: Maintain the reaction at this temperature for 2-4 hours. The reaction progress can be monitored by TLC.

-

Cooling and Work-up: After the reaction is complete, allow the mixture to cool to room temperature. If a solvent was used, it can be removed under reduced pressure.

-

Purification: The crude product is then triturated with hot water to remove excess urea and other water-soluble impurities. The solid product is collected by filtration, washed with water, and then dried. Further purification can be achieved by recrystallization from a suitable solvent such as ethanol or acetic acid.

Chemical Rationale and Mechanistic Insights

The Niementowski reaction proceeds through the initial formation of an N-acylanthranilic acid intermediate from the reaction of the amino group of the anthranilic acid with urea. This is followed by an intramolecular cyclization via nucleophilic attack of the amino group onto the newly formed amide carbonyl, with the subsequent elimination of ammonia and water to yield the stable quinazolinone ring system.

Visualization of the Synthetic Workflow

Caption: Synthetic route to 6-Bromo-8-methoxyquinazolin-2(1H)-one.

Characterization of the Final Product

The structure and purity of the synthesized 6-Bromo-8-methoxyquinazolin-2(1H)-one should be confirmed by standard analytical techniques:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the chemical structure and the positions of the substituents.

-

Mass Spectrometry (MS): To determine the molecular weight and confirm the elemental composition.

-

Melting Point (MP): To assess the purity of the final compound.

-

Infrared (IR) Spectroscopy: To identify the characteristic functional groups, such as the C=O and N-H bonds of the quinazolinone ring.

Safety Precautions

-

All manipulations should be performed in a well-ventilated fume hood.

-

Personal protective equipment (PPE), including safety glasses, lab coat, and gloves, must be worn at all times.

-

N-Bromosuccinimide is a corrosive and lachrymatory substance; handle with care.

-

High temperatures are used in the cyclization step; appropriate precautions should be taken to avoid burns.

-

Consult the Safety Data Sheets (SDS) for all chemicals used in this synthesis.

Conclusion

This application note provides a detailed and reliable protocol for the synthesis of 6-Bromo-8-methoxyquinazolin-2(1H)-one. By following the outlined procedures and understanding the underlying chemical principles, researchers can successfully prepare this valuable compound for further investigation in drug discovery and development programs. The presented two-step synthesis is efficient and utilizes readily available starting materials, making it a practical approach for laboratory-scale production.

References

-

Synthesis of 2-bromo-5-methoxybenzoic acid. PrepChem.com. Available at: [Link]

-

Cyclization of peptides through a urea bond: application to the Arg-Gly-Asp tripeptide. PubMed. Available at: [Link]

-

Synthesis and Evaluation of 2-Substituted Quinazolin-4(3H)-ones as Potential Antileukemic Agents. ACS Omega. Available at: [Link]

-

Discovery of Quinazoline-2,4(1H,3H)-Dione Derivatives as Potential Antibacterial Agent. MDPI. Available at: [Link]

-

Microwave-Assisted Synthesis of Quinazolines and Quinazolinones: An Overview. PMC - NIH. Available at: [Link]

Sources

Application Notes & Protocols: The Role of N-Bromosuccinimide (NBS) in Modern Quinolinone Synthesis

Foreword: The Enduring Relevance of Quinolinones and the Versatility of NBS

The quinolinone scaffold is a cornerstone in medicinal chemistry and drug development. Its rigid, heterocyclic structure is a privileged framework found in a multitude of pharmacologically active agents, from antibacterial to anticancer therapies. The continuous evolution of synthetic methodologies to access novel quinolinone derivatives is therefore a critical endeavor for researchers in the pharmaceutical sciences.

This guide delves into the multifaceted applications of a classic yet indispensable reagent, N-Bromosuccinimide (NBS), in the synthesis and functionalization of quinolinones. While often recognized for its role in radical bromination, the utility of NBS extends to orchestrating complex cyclization and oxidation reactions. Herein, we move beyond a simple recitation of procedures to explore the mechanistic underpinnings of these transformations, providing researchers with the causal understanding required to adapt and innovate in their own synthetic challenges. This document is designed to be a practical and intellectually stimulating resource for scientists dedicated to the art and science of drug discovery.

Strategic Functionalization of the Quinolinone Core: α-Bromination of 3-Acetyl-4-hydroxy-2-quinolinones

One of the most direct applications of NBS in quinolinone chemistry is the selective bromination of activated positions, creating valuable intermediates for further elaboration. A prime example is the α-bromination of the acetyl group in 3-acetyl-4-hydroxy-2-quinolinone derivatives. This transformation converts a simple acetyl moiety into a versatile bromoacetyl group, a potent electrophile ready for reaction with a wide array of nucleophiles to build molecular complexity.

Causality of Reagent Selection: Why NBS and Benzoyl Peroxide?

The choice of NBS in combination with a radical initiator like benzoyl peroxide (BPO) is a classic strategy for selective bromination at a benzylic or α-carbonyl position.[1] The underlying principle is the generation of a low, steady-state concentration of bromine radicals (Br•) that preferentially abstract a hydrogen from the activated acetyl group over engaging in electrophilic aromatic substitution on the electron-rich quinolinone ring.[2]

-

N-Bromosuccinimide (NBS): Serves as a stable, crystalline source of bromine. In the presence of HBr (generated in situ), NBS can produce a low concentration of molecular bromine (Br₂), which is then homolytically cleaved by the initiator.[3] This controlled release is crucial to suppress competitive and often undesired ionic reaction pathways.[2]

-

Benzoyl Peroxide (BPO): Upon gentle heating, BPO undergoes homolytic cleavage to form benzoyloxy radicals. These radicals can then abstract a hydrogen from HBr (formed during the propagation cycle) to generate the key bromine radical (Br•), initiating the chain reaction.

Reaction Mechanism: A Radical Chain Process

The bromination proceeds via a well-established free-radical chain mechanism, as illustrated below.

Caption: Free-radical mechanism for the α-bromination of 3-acetyl-4-hydroxy-2-quinolinone.

Experimental Protocol: Synthesis of 3-(Bromoacetyl)-4-hydroxy-1-methylquinolin-2(1H)-one

This protocol is adapted from methodologies described for the bromination of activated acetyl groups on quinolinone scaffolds.[1]

Materials & Reagents:

| Reagent | M.W. ( g/mol ) | Amount (mmol) | Equivalents |

| 3-Acetyl-4-hydroxy-1-methylquinolin-2(1H)-one | 217.22 | 1.0 | 1.0 |

| N-Bromosuccinimide (NBS) | 177.98 | 1.1 | 1.1 |

| Benzoyl Peroxide (BPO) | 242.23 | 0.03 | 0.03 |

| Carbon Tetrachloride (CCl₄), dry | 153.82 | ~20 mL | - |

Procedure:

-

Reaction Setup: To a flame-dried 50 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, add 3-acetyl-4-hydroxy-1-methylquinolin-2(1H)-one (217 mg, 1.0 mmol).

-

Reagent Addition: Add dry carbon tetrachloride (20 mL), followed by N-Bromosuccinimide (196 mg, 1.1 mmol) and benzoyl peroxide (7 mg, 0.03 mmol).

-

Reaction Execution: Heat the reaction mixture to reflux (approx. 77°C) with vigorous stirring. The reaction progress can be monitored by Thin Layer Chromatography (TLC), observing the consumption of the starting material. The reaction is typically complete within 2-4 hours.

-

Work-up: Once the reaction is complete, cool the mixture to room temperature. The succinimide by-product will precipitate and can be removed by filtration.

-

Purification: The filtrate is concentrated under reduced pressure. The resulting crude solid is then purified by recrystallization from a suitable solvent (e.g., ethanol or ethyl acetate/hexane) to yield the pure 3-(bromoacetyl)-4-hydroxy-1-methylquinolin-2(1H)-one.

Self-Validation: The identity and purity of the product should be confirmed by ¹H NMR, ¹³C NMR, and Mass Spectrometry. The disappearance of the acetyl methyl singlet and the appearance of a new singlet for the bromoacetyl methylene group in the ¹H NMR spectrum are key diagnostic markers.

The Quinolinone Core Construction: NBS-Mediated Intramolecular Cyclization

While less documented than its role in functionalization, NBS can serve as a powerful tool for the construction of the heterocyclic core of quinolinones from acyclic precursors. This approach typically relies on an NBS-mediated intramolecular halocyclization of unsaturated amide precursors, such as N-arylpropiolamides or N-arylcinnamamides.

Mechanistic Rationale: Electrophilic Activation and Intramolecular Attack

The fundamental principle involves the activation of an alkyne or alkene moiety by an electrophilic bromine source, generating a reactive intermediate that is susceptible to intramolecular attack by the amide nitrogen or the aryl ring.[4]

-

Activation: NBS acts as a source of electrophilic bromine (Br⁺), which attacks the electron-rich π-system of the alkyne or alkene, forming a cyclic bromonium ion intermediate.

-

Intramolecular Cyclization (Endo vs. Exo): The nucleophilic nitrogen of the amide or the activated aryl ring attacks the bromonium ion in an intramolecular fashion. The regioselectivity of this cyclization (e.g., 6-endo-dig for quinolin-2-ones) is a critical factor governed by stereoelectronic effects.

-

Rearomatization/Tautomerization: The cyclized intermediate undergoes subsequent steps, such as deprotonation, elimination of HBr, or tautomerization, to yield the stable, aromatic quinolinone product.

Caption: Proposed mechanism for NBS-mediated synthesis of a 3-bromo-quinolin-2-one.

Protocol Insight: Synthesis of 3-Bromo-quinolin-2-ones from N-Arylcinnamamides

While a specific, optimized protocol for this exact transformation using NBS is not extensively documented, the principles of halocyclization allow for the design of a rational starting point for methodology development. This proposed protocol is based on related NBS-mediated cyclizations of unsaturated amides.[4]

Materials & Reagents (Hypothetical Optimization Starting Point):

| Reagent | M.W. ( g/mol ) | Amount (mmol) | Equivalents |

| N-Phenylcinnamamide | 223.27 | 1.0 | 1.0 |

| N-Bromosuccinimide (NBS) | 177.98 | 1.2 | 1.2 |

| Acetonitrile (MeCN), dry | 41.05 | ~15 mL | - |

| Base (e.g., K₂CO₃) | 138.21 | 1.5 | 1.5 |

Proposed Procedure:

-

Setup: In a dry flask under an inert atmosphere (N₂ or Ar), dissolve N-phenylcinnamamide (223 mg, 1.0 mmol) in dry acetonitrile (15 mL).

-

Bromination: Cool the solution to 0°C and add N-Bromosuccinimide (214 mg, 1.2 mmol) portion-wise over 10 minutes. Stir at this temperature for 1 hour.

-

Cyclization/Elimination: Add potassium carbonate (207 mg, 1.5 mmol) and allow the reaction to warm to room temperature or gently heat (e.g., 50-60°C) to promote cyclization and subsequent elimination of HBr. Monitor reaction progress by TLC.

-

Work-up and Purification: Upon completion, quench the reaction with aqueous sodium thiosulfate solution, extract with an organic solvent like ethyl acetate, wash with brine, dry over Na₂SO₄, and concentrate. Purify the crude product via column chromatography.

Trustworthiness through Experimentation: This protocol represents a logical starting point. The choice of solvent, temperature, base, and stoichiometry of NBS would require systematic optimization to achieve high yields and selectivity. Researchers should carefully analyze for potential side products, such as dibrominated species or regioisomeric cyclization products.

Synthesis of Bromoquinolines as Key Precursors for Quinolinones

An alternative and highly effective strategy involves the use of NBS to synthesize highly functionalized bromoquinolines, which can then be converted to quinolinones in subsequent steps. A powerful example is the one-pot bromination and dehydrogenation of tetrahydroquinolines.[5][6][7]

Dual Role of NBS: Electrophile and Oxidant

In this transformation, NBS remarkably plays two distinct roles:

-

Electrophilic Brominating Agent: It performs electrophilic aromatic substitution on the electron-rich benzene ring of the tetrahydroquinoline.

-

Oxidant: It facilitates the dehydrogenation (aromatization) of the dihydro-pyridine ring, likely through a radical-mediated pathway, to form the fully aromatic quinoline system.[5]

Protocol: One-Pot Synthesis of 3,6,8-Tribromo-4-phenylquinoline from 4-Phenyltetrahydroquinoline

This robust protocol demonstrates the efficiency of NBS in achieving multiple transformations in a single operation.[6]

Materials & Reagents:

| Reagent | M.W. ( g/mol ) | Amount (mmol) | Equivalents |

| 4-Phenyltetrahydroquinoline | 209.29 | 0.2 | 1.0 |

| N-Bromosuccinimide (NBS) | 177.98 | 1.0 | 5.0 |

| Chloroform (CHCl₃), dry | 119.38 | ~2.0 mL | - |

Procedure:

-

Setup: Dissolve 4-phenyltetrahydroquinoline (41.9 mg, 0.2 mmol) in dry chloroform (2.0 mL) in a round-bottom flask with a magnetic stirrer.

-

NBS Addition: Add NBS (178 mg, 1.0 mmol, 5.0 equiv) to the solution in portions (e.g., 1 equivalent at a time over 30-60 minutes) at room temperature. Note: The reaction can be exothermic; portion-wise addition is crucial for control.[5]

-

Reaction: Stir the mixture at room temperature under an air atmosphere. Monitor the reaction by TLC until the starting material is consumed (typically 1-3 hours).

-

Work-up: Quench the reaction by adding a saturated aqueous solution of Na₂S₂O₃.

-

Extraction & Purification: Extract the aqueous layer with dichloromethane (3 x 10 mL). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure. The crude product is purified by flash column chromatography on silica gel to yield the desired polybrominated quinoline.

From Bromoquinoline to Quinolinone: The resulting bromoquinolines are exceptionally valuable. The bromine atoms can be used as handles for cross-coupling reactions to introduce further diversity or can be transformed into hydroxyl groups (a key step towards quinolinones) through nucleophilic substitution or metal-catalyzed hydroxylation reactions, although this subsequent step is outside the scope of this specific NBS protocol.[5][7]

Safety and Handling of N-Bromosuccinimide

As a Senior Application Scientist, ensuring laboratory safety is paramount. NBS is a potent reagent and must be handled with appropriate care.

-

Corrosive and Irritant: NBS is corrosive and can cause severe skin burns and eye damage. It is also a respiratory irritant.[8] Always handle NBS in a well-ventilated fume hood.

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including a lab coat, safety glasses or goggles, and chemical-resistant gloves.[8]

-

Moisture Sensitivity: NBS can slowly decompose in the presence of moisture. Store it in a tightly sealed container in a cool, dry place away from light.

-

Purity: The purity of NBS can affect reaction outcomes. Impure, yellowish NBS may give unreliable results and can be purified by recrystallization from water.

-

Disposal: Dispose of NBS and any reaction waste in accordance with local and institutional regulations for hazardous chemical waste.

Conclusion and Future Perspectives

N-Bromosuccinimide is a powerful and versatile reagent in the synthetic chemist's toolbox for quinolinone chemistry. Its utility spans from the precise, radical-mediated functionalization of existing quinolinone cores to its dual role as an electrophile and oxidant in the construction of highly substituted quinoline precursors. While its direct application in mediating the cyclization of acyclic amides to form the quinolinone ring is an area ripe for further exploration, the mechanistic principles are well-grounded in related halocyclization chemistry. Future work will likely focus on developing catalytic and enantioselective variants of these transformations, further enhancing the power of NBS and its derivatives in the efficient and stereocontrolled synthesis of next-generation quinolinone-based therapeutics.

References

-

Yang, R., Xiong, Y., Deng, S., Bai, J., Song, X. R., & Xiao, Q. (2023). NBS-mediated bromination and dehydrogenation of tetrahydro-quinoline in one pot: scope and mechanistic study. RSC Advances, 13(49), 33495–33499. [Link]

-

Organic Chemistry Portal. N-Bromosuccinimide (NBS). [Link]

-

Yang, R., Xiong, Y., Deng, S., Bai, J., Song, X. R., & Xiao, Q. (2023). NBS-mediated bromination and dehydrogenation of tetrahydro-quinoline in one pot: scope and mechanistic study. ResearchGate. [Link]

-

Master Organic Chemistry. (2011). N-BromoSuccinimide (NBS) As A Reagent In Organic Chemistry. [Link]

-

Yang, R., Xiong, Y., Deng, S., Bai, J., Song, X. R., & Xiao, Q. (2023). NBS-mediated bromination and dehydrogenation of tetrahydro-quinoline in one pot: scope and mechanistic study. RSC Publishing. [Link]

-

Kobayashi, K., Nozawa, I., & Nogi, T. (2017). SYNTHESIS OF 3-BROMOQUINOLINE-2(1H)-THIONES AND 2-(ALKYLSULFANYL)-3-BROMOQUINOLINES BASED ON THE REACTION OF 2-(2,2-DIBROMOETHENYL)PHENYL ISOTHIOCYANATES WITH BUTYLLITHIUM. HETEROCYCLES, 95(1), 200. [Link]

-

Sahin, G. P., Storr, T., & Ökten, S. (2025). Highly Brominated Quinolines: Synthesis, Characterization, and Investigation of Anticancer Activities Supported by Molecular Dynamics. Chemistry & Biodiversity. [Link]

-

Elnaggara, N. N., Hamama, W. S., & Ghaith, E. A. (2025). Vistas in the domain of 3-acetyl-4-hydroxy-2-quinolinone derivatives (AHQ) and their applications. RSC Advances. [Link]

-

NBS Mediated Thiocyanation of Cyclohexene Fused Isoxazoline N-Oxides. ResearchGate. (2025). [Link]

-

Ökten, S., et al. (2016). Reinvestigation of bromination of 8-substituted quinolines and synthesis of novel phthalonitriles. ResearchGate. [Link]

-

Liao, Z., et al. (2021). Design, synthesis and biological evaluation of cinnamamide-quinazoline derivatives as potential EGFR inhibitors to reverse T790M mutation. Bioorganic Chemistry, 117, 105420. [Link]

-

Chad's Prep. (2018). 10.4 Allylic and Benzylic Bromination Using NBS. YouTube. [Link]

-

Intramolecular Cyclization/Halogenation of N-Arylpropynamides. ResearchGate. [Link]

-

A catalyst-free intramolecular oxidative cyclization of N-allylbenzamides: a new route to 2,5-substituted oxazoles. PubMed. [Link]

-

Li, Y., et al. (2021). Synthesis of gem-dibromo 1,3-oxazines by NBS-mediated electrophilic cyclization of propargylic amides. Organic & Biomolecular Chemistry, 19(31), 6825-6829. [Link]

-

Efficient Synthesis of 3-Bromo-2-[(N-substituted)amino]pyridines and Their Hetarynic Cyclization. ResearchGate. (2025). [Link]

-

Carl ROTH. (n.d.). Safety Data Sheet: N-Bromosuccinimide. [Link]

-

Intramolecular ipso-arylative cyclization of aryl-alkynoates and N-arylpropiolamides with aryldiazonium salts through merged gold/visible light photoredox catalysis. RSC Publishing. [Link]

Sources

- 1. Intramolecular cyclization of N-aryl amides for the synthesis of 3-amino oxindoles - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 2. masterorganicchemistry.com [masterorganicchemistry.com]

- 3. m.youtube.com [m.youtube.com]

- 4. Synthesis of gem-dibromo 1,3-oxazines by NBS-mediated electrophilic cyclization of propargylic amides - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 5. NBS-mediated bromination and dehydrogenation of tetrahydro-quinoline in one pot: scope and mechanistic study - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. NBS-mediated bromination and dehydrogenation of tetrahydro-quinoline in one pot: scope and mechanistic study - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 8. chemrxiv.org [chemrxiv.org]

Application Notes & Protocols: A-Z Guide to Synthesizing N-Substituted Quinazolinones

For Researchers, Scientists, and Drug Development Professionals

Abstract

This comprehensive guide provides a detailed exploration of the synthesis of N-substituted quinazolinones, a class of heterocyclic compounds of significant interest in medicinal chemistry due to their broad spectrum of biological activities, including antimicrobial and anticancer properties.[1][2][3] This document moves beyond a simple recitation of steps, delving into the mechanistic underpinnings and rationale behind key procedural choices. We present a primary, robust, and validated protocol for the synthesis of 2,3-disubstituted 4(3H)-quinazolinones starting from anthranilic acid, supplemented with expert insights, troubleshooting advice, and modern variations such as microwave-assisted synthesis. The protocols are designed to be self-validating, incorporating essential purification and characterization steps to ensure the integrity of the final compounds.

Introduction: The Significance of the Quinazolinone Scaffold

The quinazolinone core, a fusion of benzene and pyrimidine rings, is a privileged scaffold in drug discovery.[2] Its derivatives are known to exhibit a wide range of pharmacological activities, including anticancer, anticonvulsant, anti-inflammatory, and antimicrobial effects.[4][5] Structure-activity relationship (SAR) studies have consistently shown that substitutions at the N-1 and C-2, or N-3 and C-2 positions, are critical for modulating the biological activity of these compounds.[1] This guide focuses on reliable and reproducible methods to access these valuable molecules, providing researchers with the tools to synthesize and explore novel derivatives.

A common and highly effective strategy for synthesizing 2,3-disubstituted 4(3H)-quinazolinones involves a multi-step sequence starting from readily available anthranilic acid.[4][6] This approach first involves the acylation of anthranilic acid, followed by cyclization to form a benzoxazinone intermediate. This reactive intermediate is then treated with a primary amine to yield the desired N-substituted quinazolinone.[4][6] This method offers great versatility in introducing a wide variety of substituents at both the 2 and 3 positions of the quinazolinone core.

General Synthetic Workflow & Mechanistic Overview

The synthesis of N-substituted quinazolinones from anthranilic acid generally proceeds through a three-step process. Understanding the mechanism of each step is crucial for optimizing reaction conditions and troubleshooting potential issues.

Mechanistic Pathway

The overall transformation can be visualized as follows:

-

N-Acylation of Anthranilic Acid: The synthesis begins with the nucleophilic attack of the amino group of anthranilic acid on an acyl chloride (or anhydride). This forms an N-acylanthranilic acid intermediate. This step is typically straightforward but requires careful control of stoichiometry and temperature.

-

Cyclodehydration to form Benzoxazinone: The N-acylanthranilic acid is then cyclized to form a 2-substituted-1,3-benzoxazin-4-one. This is an intramolecular dehydration reaction, often promoted by reagents like acetic anhydride, which acts as both a solvent and a dehydrating agent.[4][6]

-

Aminolysis and Ring Transformation: The benzoxazinone intermediate is then reacted with a primary amine. The amine attacks the electrophilic carbonyl carbon of the benzoxazinone, leading to ring-opening followed by recyclization and dehydration to form the final stable 2,3-disubstituted-4(3H)-quinazolinone.[6]

Caption: General workflow for quinazolinone synthesis.

Detailed Experimental Protocols

This section provides a detailed, step-by-step protocol for a representative synthesis of a 2,3-disubstituted-4(3H)-quinazolinone.

Protocol 1: Conventional Synthesis of 2-Propyl-3-phenyl-4(3H)-quinazolinone

This protocol is adapted from established literature procedures and demonstrates the three-step synthesis via a benzoxazinone intermediate.[6]

Materials & Reagents:

| Reagent | Molar Mass ( g/mol ) | Purity | Supplier |

| Anthranilic Acid | 137.14 | >99% | Standard Supplier |

| Butyryl Chloride | 106.55 | >98% | Standard Supplier |

| Acetic Anhydride | 102.09 | >99% | Standard Supplier |

| Aniline | 93.13 | >99% | Standard Supplier |

| Pyridine | 79.10 | Anhydrous | Standard Supplier |

| Toluene | 92.14 | Anhydrous | Standard Supplier |

| Dichloromethane (DCM) | 84.93 | ACS Grade | Standard Supplier |

| Sodium Bicarbonate (NaHCO₃) | 84.01 | Saturated Solution | Lab Prepared |

| Anhydrous Sodium Sulfate (Na₂SO₄) | 142.04 | Granular | Standard Supplier |

| Silica Gel | - | 60 Å, 230-400 mesh | Standard Supplier |

Step 1: Synthesis of N-Butyrylanthranilic Acid

-

Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve anthranilic acid (10.0 g, 72.9 mmol) in anhydrous pyridine (50 mL). Cool the solution to 0 °C in an ice bath.

-

Scientist's Note: Pyridine acts as both a solvent and a base to neutralize the HCl generated during the acylation. Anhydrous conditions are important to prevent hydrolysis of the acyl chloride.

-

-

Addition of Acyl Chloride: Add butyryl chloride (8.5 g, 79.8 mmol, 1.1 eq) dropwise to the stirred solution over 30 minutes, ensuring the temperature remains below 5 °C.

-

Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature for 4 hours.

-

Work-up: Pour the reaction mixture into 200 mL of ice-cold water. A white precipitate should form. Acidify the mixture to pH ~2 with concentrated HCl.

-

Isolation: Filter the solid precipitate, wash thoroughly with cold water, and dry under vacuum to yield N-butyrylanthranilic acid. The product can be used in the next step without further purification.

Step 2: Synthesis of 2-Propyl-1,3-benzoxazin-4-one

-

Reaction Setup: Place the dried N-butyrylanthranilic acid (from the previous step) in a 100 mL round-bottom flask. Add acetic anhydride (30 mL).

-

Reaction: Heat the mixture under reflux for 2 hours.

-

Scientist's Note: Acetic anhydride serves as the dehydrating agent to facilitate the intramolecular cyclization. The progress of the reaction can be monitored by TLC.

-

-

Isolation: Allow the reaction mixture to cool to room temperature, then place it in an ice bath for 30 minutes to crystallize the product. Filter the crystals, wash with cold petroleum ether, and dry.

Step 3: Synthesis of 2-Propyl-3-phenyl-4(3H)-quinazolinone

-

Reaction Setup: In a 100 mL round-bottom flask, dissolve the 2-propyl-1,3-benzoxazin-4-one (5.0 g, 26.4 mmol) in anhydrous toluene (40 mL).

-

Addition of Amine: Add aniline (2.7 g, 29.0 mmol, 1.1 eq) to the solution.

-

Reaction: Heat the mixture under reflux for 5 hours.[4] Monitor the reaction by TLC until the benzoxazinone starting material is consumed.

-

Work-up: After cooling, evaporate the toluene under reduced pressure.[4]

-

Purification: Purify the resulting crude solid by column chromatography on silica gel, eluting with a mixture of hexane and ethyl acetate (e.g., starting with a 9:1 ratio and gradually increasing polarity).[7] Combine the fractions containing the desired product and evaporate the solvent to yield the pure 2-propyl-3-phenyl-4(3H)-quinazolinone.

Protocol 2: Microwave-Assisted One-Pot Synthesis

Microwave-assisted synthesis offers significant advantages, including reduced reaction times, often higher yields, and operational simplicity.[8][9] This protocol adapts the Niementowski reaction for a more efficient synthesis.[8]

Materials & Reagents:

| Reagent | Molar Mass ( g/mol ) | Purity |

| Anthranilic Acid | 137.14 | >99% |

| Formamide | 45.04 | >99% |

Procedure:

-

Reaction Setup: In a microwave-safe vessel, combine anthranilic acid (1.37 g, 10 mmol) and formamide (4.5 g, 100 mmol, 10 eq).

-

Scientist's Note: An excess of formamide is often used to drive the reaction to completion.[10] This method is solvent-free, which is a key advantage of green chemistry.

-

-

Microwave Irradiation: Place the vessel in a scientific microwave reactor. Irradiate the mixture at 150 °C for 10-15 minutes.[11]

-

Caution: Microwave reactions can generate pressure. Ensure the vessel is properly sealed and that the microwave reactor is designed for chemical synthesis.

-

-

Work-up: After the reaction vessel has cooled, add 50 mL of cold water to the mixture. A precipitate will form.

-

Isolation and Purification: Filter the solid product, wash with cold water, and dry. The crude product can be purified by recrystallization from a suitable solvent like ethanol or methanol to yield pure 4(3H)-quinazolinone.[10]

Caption: A typical experimental workflow.

Characterization and Validation

To ensure the successful synthesis and purity of the target N-substituted quinazolinone, a combination of analytical techniques is essential.

-

Thin Layer Chromatography (TLC): Used to monitor the reaction progress and to check the purity of the final product.[12]

-

Melting Point: A sharp melting point is indicative of a pure compound.[12]

-

Infrared (IR) Spectroscopy: Key functional groups can be identified. Look for a strong carbonyl (C=O) stretch around 1650-1690 cm⁻¹ and C=N stretching around 1620-1640 cm⁻¹.[4]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Provides detailed structural information, confirming the arrangement of protons and carbons in the molecule.[12]

-

Mass Spectrometry (MS): Confirms the molecular weight of the synthesized compound.[4]

Troubleshooting and Expert Insights

| Issue | Possible Cause(s) | Recommended Solution(s) |

| Low Yield in Step 1 (Acylation) | - Hydrolysis of acyl chloride. - Insufficient base. | - Ensure all glassware is oven-dried and use anhydrous solvents. - Use at least one equivalent of a non-nucleophilic base like pyridine or triethylamine. |

| Incomplete Cyclization (Step 2) | - Insufficient heating time or temperature. - Water present in the reaction. | - Increase reflux time and ensure the temperature is adequate. - Use fresh, anhydrous acetic anhydride. |

| Formation of Side Products | - High reaction temperatures can lead to polymerization or dimer formation.[10] - Impurities in starting materials. | - Maintain careful temperature control. - Use highly pure starting materials. - For the Niementowski reaction, formamide can decompose at high temperatures.[10] |

| Difficulty in Purification | - Presence of unreacted starting materials or intermediates. | - Wash the crude product with a dilute basic solution (e.g., NaHCO₃) to remove acidic starting materials like anthranilic acid.[10] - Optimize the solvent system for column chromatography or try recrystallization from different solvents. |

Conclusion

The synthesis of N-substituted quinazolinones is a cornerstone of many medicinal chemistry programs. The protocols detailed in this guide, particularly the classic route through a benzoxazinone intermediate, provide a reliable and versatile platform for accessing a wide array of derivatives. By understanding the underlying chemical principles and paying close attention to reaction conditions and purification techniques, researchers can confidently and efficiently synthesize these valuable compounds for further biological evaluation. The advent of microwave-assisted synthesis further enhances the accessibility of these scaffolds, aligning with the principles of green and efficient chemistry.

References

-

Jafari, E., Khodarahmi, G., & Hassanzadeh, F. (2016). Synthesis of some new 2,3-disubstituted-4(3H)quinazolinone derivatives and evaluation of their antimicrobial activities. Research in Pharmaceutical Sciences, 11(5), 368–375. Available from: [Link]

-

Baghbanian, S. M., & Farhang, M. (2020). Microwave-Assisted Synthesis of Quinazolines and Quinazolinones: An Overview. Frontiers in Chemistry, 8, 580. Available from: [Link]

-

Kadirov, M. K., & Khayitov, R. R. (2021). SYNTHESIS OF SOME QUINAZOLIN-4-ONE SERIES HETEROCYCLIC COMPOUNDS AND THEIR BIOLOGICAL ACTIVITIES. Generis Publishing. Available from: [Link]

-

Prajapati, A. K., & Nagarsenker, M. S. (2017). Synthesis of Quinozoline-4-(3H)-one and Quinolone Derivatives Via Organic Clay as a Catalyst. International Journal of Advanced Research in Science, Communication and Technology. Available from: [Link]

-

Al-Suwaidan, I. A., Abdel-Aziz, A. A. M., & El-Azab, A. S. (2016). Quinazolinone and quinazoline derivatives: recent structures with potent antimicrobial and cytotoxic activities. Future Medicinal Chemistry, 8(11), 1225-1246. Available from: [Link]

-

Hassanzadeh, F., Khodarahmi, G., & Rostami, M. (2012). Synthesis of some new 2,3-disubstituted-4(3H)quinazolinone derivatives. Iranian Journal of Pharmaceutical Research, 11(3), 803–808. Available from: [Link]

-

Al-Obaidi, A. S. M., & Al-Bayati, R. I. H. (2020). Synthesis and Characterization and Biological Activity of Some New 3-Amino-2-Phenyl-(3H)4-Quinazolinone Derivatives. Iraqi Journal of Science, 61(5), 1152-1163. Available from: [Link]

-

Nagar, A. A., Rathi, L. G., & Chugh, N. (2010). Microwave assisted one pot synthesis of 2, 3-di-substituted quinazolin-4- (3H)-ones and their potential biological activity. Der Pharma Chemica, 2(2), 37-43. Available from: [Link]

-

Sharma, P., & Kumar, V. (2022). Quinazolinones as Potential Anticancer Agents: Synthesis and Action Mechanisms. Molecules, 27(19), 6526. Available from: [Link]

-

Gholipour, S., & Mollataghi, A. (2023). One-pot synthesis of quinazolinone heterocyclic compounds using functionalized SBA-15 with natural material ellagic acid as a novel nanocatalyst. Scientific Reports, 13(1), 7939. Available from: [Link]

-

Besson, T., & Thiéry, V. (2012). Microwave-Assisted Synthesis of Bioactive Quinazolines and Quinazolinones. Molecules, 17(12), 14757-14781. Available from: [Link]

-

El-Malah, A., & Ouf, N. H. (2022). Novel Quinazolinone–Isoxazoline Hybrids: Synthesis, Spectroscopic Characterization, and DFT Mechanistic Study. Molecules, 27(21), 7247. Available from: [Link]

-

Reddy, C. R., & Grée, R. (2019). One-Pot Synthesis of Isoxazole-Fused Tricyclic Quinazoline Alkaloid Derivatives via Intramolecular Cycloaddition of Propargyl-Substituted Methyl Azaarenes under Metal-Free Conditions. Molecules, 24(19), 3501. Available from: [Link]

-

Gelin, M., et al. (2022). Convergent micro-wave assisted synthesis of quinazolinone and its precursor using the bio-sourced solvent pinane. Scientific Reports, 12(1), 11690. Available from: [Link]

-

Kumar, D., et al. (2018). Synthesis, characterization and biological study of novel quinazolinone derivatives. Journal of Chemical and Pharmaceutical Research, 10(10), 1-10. Available from: [Link]

-

Kumar, A., & Maurya, R. A. (2017). Convenient synthesis of 2,3-disubstituted quinazolin-4(3H)-ones and 2-styryl-3-substituted quinazolin-4(3H)-ones: Applications towards the synthesis of drugs. New Journal of Chemistry, 41(19), 10836-10844. Available from: [Link]

-

Das, S., & Deka, D. C. (2022). Microwave-assisted Synthesis of 3-amino-2-phenylquinazolin-4(3H)-one (QH) and 4-oxo-2-phenylquinazoline-3(4H)-carbothioamide (QTh). Current Microwave Chemistry, 9(1), 47-55. Available from: [Link]

-

Al-Omar, M. A., & Amr, A. E. G. E. (2018). Discovery of Quinazoline-2,4(1H,3H)-Dione Derivatives as Potential Antibacterial Agent. Molecules, 23(11), 2999. Available from: [Link]

Sources

- 1. Quinazolinone and quinazoline derivatives: recent structures with potent antimicrobial and cytotoxic activities - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. Discovery of Quinazoline-2,4(1H,3H)-Dione Derivatives as Potential Antibacterial Agent: Design, Synthesis, and Their Antibacterial Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Synthesis of Some New Quinazolinone Derivatives and Evaluation of Their Antimicrobial Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Synthesis of some new 2,3-disubstituted-4(3H)quinazolinone derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. Frontiers | Microwave-Assisted Synthesis of Quinazolines and Quinazolinones: An Overview [frontiersin.org]

- 9. benthamdirect.com [benthamdirect.com]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. Convergent micro-wave assisted synthesis of quinazolinone and its precursor using the bio-sourced solvent pinane - PMC [pmc.ncbi.nlm.nih.gov]

- 12. ijarsct.co.in [ijarsct.co.in]

Troubleshooting & Optimization

Technical Support Center: Solubility Enhancement for 6-Bromo-8-methoxyquinazolin-2(1H)-one

From the Desk of the Senior Application Scientist

Welcome to the technical support center. This guide is designed for researchers, scientists, and drug development professionals who are encountering solubility challenges with 6-Bromo-8-methoxyquinazolin-2(1H)-one. Poor aqueous solubility is a common hurdle for many heterocyclic compounds, limiting their utility in both in vitro assays and in vivo studies. This document provides a series of troubleshooting strategies and detailed protocols, structured in a question-and-answer format, to help you overcome these challenges. Our approach is grounded in fundamental physicochemical principles to empower you to make informed decisions for your specific experimental needs.

Part 1: Understanding the Molecule and the Problem

This section addresses the inherent properties of 6-Bromo-8-methoxyquinazolin-2(1H)-one that contribute to its poor solubility.

Q1: Why is 6-Bromo-8-methoxyquinazolin-2(1H)-one expected to have low aqueous solubility?

A1: The low water solubility of 6-Bromo-8-methoxyquinazolin-2(1H)-one stems directly from its molecular structure. Like many quinazolinone derivatives, it possesses a rigid, fused heterocyclic ring system. This, combined with the lipophilic bromine and methoxy substituents, results in several key characteristics that hinder dissolution in water[1]:

-

High Crystal Lattice Energy: The planar structure allows for strong intermolecular packing in the solid state. A significant amount of energy is required to break this stable crystal lattice before hydration and dissolution can occur.

-

Low Polarity: While the molecule contains heteroatoms capable of hydrogen bonding, the overall structure is dominated by hydrophobic aromatic rings. This makes it energetically unfavorable for polar water molecules to form a solvation shell around the compound.

-

Hydrophobicity: The bromine and methoxy groups increase the lipophilicity (fat-solubility) of the molecule, further reducing its affinity for aqueous media. PubChem lists a computed XLogP3 of 1.2 for the parent compound, indicating a preference for a non-polar environment[2].

Q2: What are the most critical physicochemical properties to consider for this compound?

A2: To systematically address solubility, you must understand the compound's ionization potential. The 6-Bromo-8-methoxyquinazolin-2(1H)-one structure is amphoteric, meaning it has both weakly acidic and weakly basic centers.

-

Weakly Acidic Proton: The proton on the nitrogen at position 1 (N1) is a weakly acidic amide/lactam proton. At a sufficiently high pH, this proton can be removed, forming a negatively charged anion.

-

Weakly Basic Nitrogens: The nitrogen at position 3 (N3) is a basic center.[1] At a sufficiently low pH, this nitrogen can be protonated, forming a positively charged cation.

This pH-dependent ionization is the most powerful initial tool for solubility modulation.[3] Therefore, the most critical parameter to determine experimentally is the pKa (acid dissociation constant) for both the acidic and basic functions. This will define the pH range over which the molecule is neutral versus charged. Charged species are almost always more water-soluble than their neutral counterparts.[4]

Part 2: Initial Troubleshooting & First-Line Strategies

For most laboratory and screening applications, the goal is to achieve a homogenous solution in an aqueous buffer. This section provides the most direct and common methods to achieve this.

Q3: I need to prepare a stock solution for an in vitro assay. What is the best and most common starting point?

A3: The universally accepted first step is to create a high-concentration stock solution in a water-miscible organic solvent. Dimethyl sulfoxide (DMSO) is the industry standard for this purpose due to its excellent solubilizing power for a wide range of organic compounds.

-

Weighing: Accurately weigh a precise amount of 6-Bromo-8-methoxyquinazolin-2(1H)-one (e.g., 5.0 mg) into a clean, dry glass vial.

-

Solvent Addition: Add a calculated volume of high-purity, anhydrous DMSO to achieve a desired stock concentration (e.g., add 194.5 µL of DMSO to 5.0 mg of compound (MW: 257.08 g/mol ) to make a 100 mM stock).

-

Dissolution: Vortex the vial vigorously for 1-2 minutes. If dissolution is slow, gentle warming in a water bath (30-40°C) and/or brief sonication can be applied. Ensure the vial is tightly capped to prevent water absorption by the DMSO.

-

Verification: Visually inspect the solution against a light source to ensure it is clear and free of any particulate matter.

-

Storage: Store the stock solution at -20°C or -80°C in a tightly sealed vial, protected from light and moisture.

Caption: Troubleshooting flowchart for compound precipitation.

Detailed Explanations for the Flowchart:

-

Reduce Final Concentration: The most straightforward solution is often to simply lower the final concentration of the compound in your assay to a level below its aqueous solubility limit.

-

Introduce a Co-solvent: Adding a small percentage (e.g., 1-5% v/v) of a water-miscible organic co-solvent to your aqueous buffer can significantly increase solubility. [1][5]The co-solvent reduces the polarity of the water, making the environment more favorable for your compound. [5]* Use Surfactants: Low concentrations (e.g., 0.01-0.1%) of non-ionic surfactants like Polysorbate 80 (Tween® 80) or Pluronic® F-68 can form micelles that encapsulate the hydrophobic compound, keeping it in solution. [1]This is a very effective technique, but you must confirm the surfactant itself does not interfere with your assay.

| Method | Typical Concentration | Mechanism of Action | Considerations |

| Co-solvents | |||

| Polyethylene Glycol (PEG 300/400) | 1-10% (v/v) | Reduces solvent polarity. [5][6] | Generally well-tolerated in cell-based assays. |

| Propylene Glycol | 1-10% (v/v) | Reduces solvent polarity. | Can have biological effects at higher concentrations. |

| Ethanol | 1-5% (v/v) | Reduces solvent polarity. | Can be cytotoxic; check assay tolerance. |

| Surfactants | |||

| Tween® 80 | 0.01-0.1% (v/v) | Micellar encapsulation. [1] | Potential for assay interference. |

| Pluronic® F-68 | 0.01-0.1% (v/v) | Micellar encapsulation. [1] | Generally biocompatible. |

Q5: How can I systematically use pH to increase the solubility of this compound?

A5: Since the compound is amphoteric, adjusting the pH of your aqueous buffer is a highly effective method to increase solubility. [1]By shifting the pH away from the isoelectric point (the pH at which the molecule has no net charge), you force the equilibrium towards the more soluble cationic (at low pH) or anionic (at high pH) forms. The best approach is to perform a pH-solubility profile.

-

Prepare Buffers: Make a series of buffers covering a wide pH range (e.g., pH 2, 4, 6, 7.4, 8, 10, 12). Use buffers with appropriate buffering capacity for each range (e.g., citrate for acidic, phosphate for neutral, borate for basic).

-

Add Compound: Add an excess amount of the solid compound to a fixed volume of each buffer in separate vials. The goal is to have undissolved solid remaining at equilibrium.

-

Equilibrate: Tightly cap the vials and shake them at a constant temperature (e.g., 25°C or 37°C) for 24-48 hours to ensure the solution reaches saturation equilibrium.

-

Separate Solid: Centrifuge the vials at high speed to pellet the undissolved solid.

-

Sample and Dilute: Carefully take a sample from the clear supernatant. Perform a precise serial dilution of the supernatant into a suitable solvent (like DMSO or mobile phase) for analysis.

-

Quantify: Analyze the concentration of the dissolved compound in the diluted samples using a validated analytical method, such as HPLC-UV or LC-MS.

-

Plot Data: Plot the measured solubility (e.g., in µg/mL or µM) on a logarithmic scale against the measured final pH of each buffer. The resulting graph will clearly show the pH ranges that maximize solubility.

Based on this data, you can select a buffer pH for your experiments that provides the required solubility while remaining compatible with your biological system. For this weakly basic quinazolinone, you will likely see a significant increase in solubility at pH values below 6. [7][8][9]

Part 3: Advanced Formulation Strategies

When first-line strategies are insufficient or unsuitable (e.g., for in vivo studies where high concentrations of DMSO or extreme pH are not viable), more advanced formulation techniques are required.

Q6: Co-solvents and pH adjustment are not working or are incompatible with my animal model. What is a more advanced, biocompatible option?

A6: Complexation with cyclodextrins is an excellent and widely used strategy. Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic interior cavity. []They can encapsulate poorly soluble "guest" molecules, like your compound, forming a water-soluble inclusion complex. [][11]This effectively shields the hydrophobic part of the molecule from water, dramatically increasing its apparent aqueous solubility. [12] Hydroxypropyl-β-cyclodextrin (HP-β-CD) is the most commonly used derivative in pharmaceutical development due to its high water solubility and excellent safety profile. [1][11]

-

Prepare Cyclodextrin Solution: Prepare a solution of HP-β-CD in water or a suitable buffer (e.g., 10-40% w/v). Warming the solution can aid in dissolving the cyclodextrin.

-

Add Compound: Add the solid 6-Bromo-8-methoxyquinazolin-2(1H)-one to the HP-β-CD solution.

-

Promote Complexation: Stir or shake the mixture vigorously at room temperature or with gentle heat (e.g., 40°C) for several hours (or overnight) to facilitate the formation of the inclusion complex. Sonication can also be used to accelerate the process.

-

Clarify Solution: After equilibration, filter the solution through a 0.22 µm syringe filter to remove any remaining undissolved compound.

-

Quantify Concentration: Determine the final concentration of the solubilized compound in the clear filtrate using a suitable analytical method (e.g., HPLC). This will give you the maximum solubility achievable with that specific concentration of HP-β-CD.

This method can increase solubility by several orders of magnitude and is suitable for both in vitro and in vivo applications. [13]

Q7: For long-term toxicology studies, I need to prepare a stable, high-concentration oral formulation. What are my options?

A7: For oral drug development, creating an amorphous solid dispersion is a powerful and industry-standard technique. [14][15]Crystalline materials have a highly ordered structure with high lattice energy, which resists dissolution. By dispersing the compound at a molecular level within a hydrophilic polymer matrix, you create a high-energy, amorphous form that dissolves much more readily. [16][17] Common Polymers: Polyvinylpyrrolidone (PVP), polyethylene glycols (PEGs), and hydroxypropyl methylcellulose (HPMC) are common carriers.

Common Methods:

-

Solvent Evaporation: Both the drug and the polymer are dissolved in a common organic solvent. The solvent is then removed under vacuum (e.g., using a rotary evaporator), leaving a solid film or powder of the drug dispersed in the polymer. [18]* Melt Extrusion: The drug and polymer are mixed and heated until molten, then extruded. This solvent-free method is highly scalable. [19] Creating a solid dispersion is a formulation development activity that requires specialized equipment and expertise but offers a robust solution for enhancing oral bioavailability of poorly soluble compounds. [15][20]

Q8: Can I make a salt form of this compound to improve its properties?

A8: Yes, salt formation is a very effective strategy for ionizable compounds. [21][22]A salt of a drug typically has a much higher dissolution rate than the corresponding free base or free acid. [22]* For the Basic Center (N3): You can react the compound with a pharmaceutically acceptable acid (e.g., hydrochloric acid, methanesulfonic acid, tartaric acid) to form a hydrochloride or mesylate salt. This is a common approach for weakly basic drugs. [21]* For the Acidic Center (N1): You can react the compound with a pharmaceutically acceptable base (e.g., sodium hydroxide, potassium hydroxide) to form a sodium or potassium salt. This is common for weakly acidic drugs. [21] The process involves a screening study where the compound is reacted with various counter-ions to find a salt that is both highly soluble and has good solid-state properties (e.g., is crystalline and not hygroscopic). This is a cornerstone of early-stage drug development. [23]

Part 4: Summary and Strategic Selection

Choosing the right method depends on your experimental context, required concentration, and available resources.

Caption: Decision tree for selecting a solubility enhancement strategy.

References

-

Savjani, K. T., Gajjar, A. K., & Savjani, J. K. (2012). Drug Solubility: Importance and Enhancement Techniques. ISRN Pharmaceutics, 2012, 195727. [Link]

-

National Center for Biotechnology Information. (2026). PubChem Compound Summary for CID 177816541, 6-Bromo-8-fluoro-3,4-dihydroquinazolin-2(1H)-one. Retrieved from [Link].

-

National Center for Biotechnology Information. (2026). PubChem Compound Summary for CID 177816549, 6-Bromo-8-methoxy-3,4-dihydroquinazolin-2(1H)-one. Retrieved from [Link].

-

Chemistry LibreTexts. (2019). The Effects of pH on Solubility. Retrieved from [Link].

-

Mavridi, F., et al. (2016). The Potential of Cyclodextrins as Novel Active Pharmaceutical Ingredients: A Short Overview. Molecules, 21(12), 1735. [Link].

- Kumar, S., & Singh, S. (2012). Solid Dispersion: Solubility Enhancement Technique for poorly water soluble Drugs.

-

S., S., & K., S. (2017). Solubility Enhancement of Synthesized Quinazolinone Derivative by Solid Dispersion Technique. Asian Journal of Pharmaceutics, 10(4). [Link]

-

European Pharmaceutical Review. (2022). Novel excipients for solubility enhancement. Retrieved from [Link].

-

He, Y., et al. (2023). Solubilization techniques used for poorly water-soluble drugs. Acta Pharmaceutica Sinica B, 13(6), 2337-2356. [Link].

- Al-Ghananeem, A. M., & Malkawi, A. H. (2012). Salts of Therapeutic Agents: Chemical, Physicochemical, and Biological Considerations. Austin Journal of Analytical and Pharmaceutical Chemistry, 1(1).

-